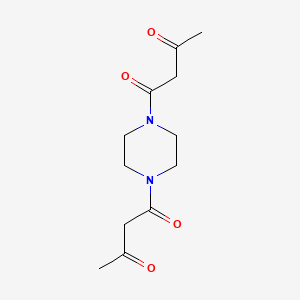
1,3-Bis(DI-I-propylphosphino)propane
Übersicht
Beschreibung
1,3-Bis(DI-I-propylphosphino)propane is an organophosphorus compound with the molecular formula C15H34P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Wirkmechanismus
Target of Action
1,3-Bis(DI-I-propylphosphino)propane is a type of organic compound It’s known to act as a catalyst in various chemical reactions .
Mode of Action
The compound acts as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .
Biochemical Pathways
Its role as a catalyst suggests it facilitates chemical reactions without being consumed, thereby influencing the rate and direction of these reactions .
Pharmacokinetics
As a catalyst, it’s likely to remain unchanged throughout the reaction process .
Result of Action
As a catalyst, this compound facilitates chemical reactions, enabling them to proceed more efficiently or under milder conditions . The exact molecular and cellular effects would depend on the specific reactions it catalyzes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen or moisture. Safety data suggests it should be handled in a well-ventilated place, away from sources of ignition .
Biochemische Analyse
Biochemical Properties
1,3-Bis(DI-I-propylphosphino)propane is known to act as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It facilitates the cross-methylation of aryl chlorides, a process that involves the transfer of a methyl group from one molecule to another . This can lead to changes in the properties of the target molecule, potentially influencing its activity or function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(DI-I-propylphosphino)propane can be synthesized through the reaction of 1,3-dibromopropane with diisopropylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(DI-I-propylphosphino)propane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(DI-I-propylphosphino)propane is widely used in scientific research due to its ability to form stable complexes with transition metals. Some applications include:
Catalysis: It is used as a ligand in catalytic reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Coordination Chemistry:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with phenyl groups instead of isopropyl groups.
1,2-Bis(diphenylphosphino)ethane: A similar ligand with an ethane backbone instead of propane.
Uniqueness
1,3-Bis(DI-I-propylphosphino)propane is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .
Eigenschaften
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNDOFSVHOGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


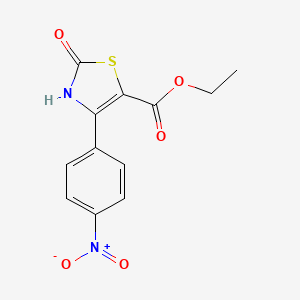

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)
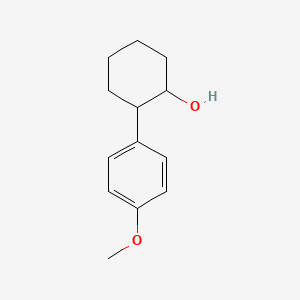

![2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3338361.png)
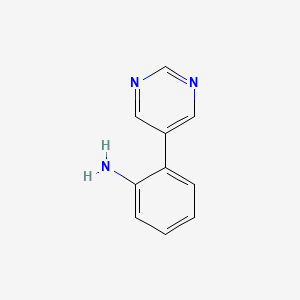

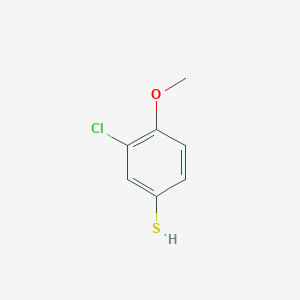
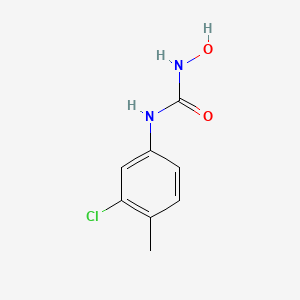
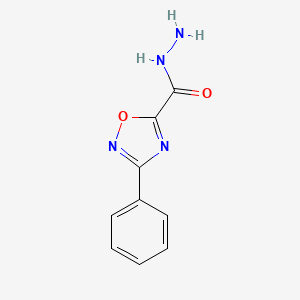
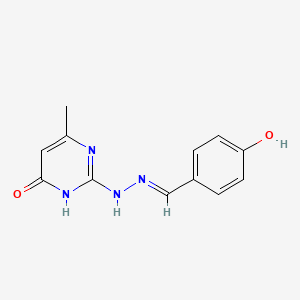
![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B3338430.png)
